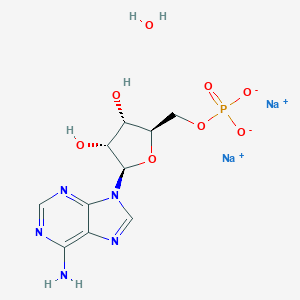
Chlorotributylstannane
Overview
Description
Chlorotributylstannane is a chemical compound that is often used in organic synthesis as a reagent or catalyst. It is known for its ability to facilitate various chemical reactions, including those that form carbon-carbon bonds. The compound is associated with stannane chemistry, which involves the use of tin-based reagents in organic transformations.
Synthesis Analysis
The synthesis of chlorotributylstannane-related compounds can be complex and often requires careful control of reaction conditions. For instance, the bifunctional allylstannane 2-(chloromethyl)-3-(tributylstannyl)propene is synthesized and used in reactions with aldehydes to produce high yields and enantioselectivities when promoted by Lewis acids. This synthesis is part of a broader strategy to create complex molecules, such as the C16-C27 segment of bryostatin 1, demonstrating the versatility of chlorotributylstannane derivatives in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of chlorotributylstannane derivatives plays a crucial role in their reactivity and the outcome of chemical reactions. For example, the beta-hydroxy allyl chloride obtained from an initial chelation-controlled allylation of an aldehyde was converted to an allylstannane and applied in a second allylation reaction. This showcases the importance of molecular structure in achieving a highly convergent and stereoselective synthesis of complex molecules .
Chemical Reactions Analysis
Chlorotributylstannane and its derivatives exhibit diverse reactivity patterns. The compound can act as a vinyl carbene equivalent, as demonstrated in the synthesis of (±)-bakuchiol, where a cationic stannyl reagent, γ-chloro allylstannane, was developed and utilized . Additionally, the reduction of allenyl- and alkynyl-chlorostannanes to their corresponding stannanes showcases the chemical transformations that chlorotributylstannane derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorotributylstannane derivatives are influenced by their molecular structure and the presence of tin. For example, the reactivity of rotamers of certain chlorotributylstannane-related compounds was studied, revealing that the peri-chloro substituent can participate in chlorine abstraction, affecting the rate of reaction. This study also examined the electron-impact mass spectra of these compounds, which showed different intensities at various peaks due to the chloro participation in stabilizing the cation formed .
Scientific Research Applications
Electrochemical Synthesis and Polymer Properties
Chlorotributylstannane has applications in the field of electrochemical synthesis. Okano et al. (1998) demonstrated its use in the electrochemical polymerization of dialkylstannanes, leading to the synthesis of poly(dibutylstannane) and poly(dioctylstannane) (Okano et al., 1998).
Synthetic Applications in Organic Chemistry
- Liu and Burton (2002) explored the stereoselective preparation of (E)-(1,2-difluoro-1,2-ethenediyl) bis[tributylstannane] and its use in synthesizing (E)-1,2-difluorostilbenes, demonstrating its utility in complex organic synthesis (Liu & Burton, 2002).
- Keck, Yu, and Mclaws (2005) highlighted the use of 2-(chloromethyl)-3-(tributylstannyl)propene, a related compound, in enantio- and diastereoselective additions to aldehydes, underscoring its significance in the synthesis of complex organic molecules (Keck, Yu, & Mclaws, 2005).
Utility in Preparation of Other Chemical Compounds
- Kozyrod and Pinhey (1983) demonstrated the conversion of aryltributylstannanes to aryllead triacetates, showcasing its utility in the synthesis of complex chemical compounds like naproxen (Kozyrod & Pinhey, 1983).
- Miyai et al. (1998) used tributylstannane for generating dichloroindium hydride, a reagent useful in the practical reduction of carbonyls and halides (Miyai et al., 1998).
Role in Catalytic Reactions
Bachi et al. (1989) studied the tributylstannane-induced cyclization of chloro, thio, and selenoderivatives of carbonic and carboxylic acids, highlighting its role in catalytic reactions and the synthesis of cyclic organic compounds (Bachi et al., 1989).
Involvement in Radical Cyclizations
Walkup, Kane, and Obeyesekere (1990) investigated the radical cyclizations of β-chloroethylsilyl enol ethers using tributylstannane, emphasizing its role in the synthesis of γ(trimethylsilyl) alcohols and related compounds (Walkup, Kane, & Obeyesekere, 1990).
Stability and Degradation Studies
Trummer et al. (2011) studied the stability of polystannanes towards light, providing insights into the stability and degradation pathways of polydialkylstannanes, which is critical for their practical applications (Trummer et al., 2011).
Safety And Hazards
properties
IUPAC Name |
tributyl(chloro)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFWCDSFPMHHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027403 | |
| Record name | Tributyltin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] Unpleasant odor; [MSDSonline] | |
| Record name | Stannane, tributylchloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributylchlorostannane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
171-173 °C @ 25 mm Hg | |
| Record name | TRIBUTYLCHLOROSTANNANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6816 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in the common organic solvents, including alcohol, heptane, benzene, and toluene., Insoluble in cold water but hydrolyzes in hot water | |
| Record name | TRIBUTYLCHLOROSTANNANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6816 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.20 @ 20 °C/4 °C | |
| Record name | TRIBUTYLCHLOROSTANNANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6816 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00927 [mmHg] | |
| Record name | Tributylchlorostannane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7514 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
10 organotins including di-n-butyltin dichloride, mono-n-butyltin trichloride, tetrabutyltin, di-n-butyl(2-ethylhexyl)tin chloride, di-n-butylisobutyl tin chloride, di-n-butylsecbutyl tin chloride and others. | |
| Record name | TRIBUTYLCHLOROSTANNANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6816 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tributyltin chloride | |
Color/Form |
Liquid, Colorless liquid | |
CAS RN |
1461-22-9 | |
| Record name | Tributyltin chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributylchlorostannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyltin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, tributylchloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tributyltin chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyltin chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRI-N-BUTYLTIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA82T4QR5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIBUTYLCHLOROSTANNANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6816 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)









